molecular formula C8H14ClNO B13506540 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride

Cat. No.: B13506540
M. Wt: 175.65 g/mol
InChI Key: QHBOBBPTSDYDHB-UHFFFAOYSA-N
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Description

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride is a bicyclic organic compound featuring a 6-oxabicyclo[3.2.1]oct-3-ene core with a methanamine substituent and a hydrochloride counterion. The bicyclo[3.2.1]octane framework comprises a seven-membered ring system with an oxygen atom replacing one carbon (6-oxa), creating a rigid, three-dimensional structure. The compound is typically synthesized as a white crystalline solid with high solubility in water and polar organic solvents, making it suitable for pharmaceutical and chemical research applications .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h1-2,7H,3-6,9H2;1H

InChI Key

QHBOBBPTSDYDHB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1(CO2)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the oxabicyclo[3.2.1]oct-3-en-1-yl precursor, which is then subjected to amination reactions to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₄ClNO (assuming the free base: C₈H₁₃NO + HCl).
  • Molecular Weight : ~183.66 g/mol.
  • Appearance : White solid.
  • Solubility: Readily dissolves in water and organic solvents (e.g., ethanol, DMSO) .
  • CAS Registry : 2138204-86-9 .

The compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd), suggesting its utility in drug discovery and materials science .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative analysis of 1-{6-oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride with structurally analogous bicyclic and monocyclic amines (Table 1).

Table 1: Comparative Analysis of Bicyclic and Related Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituents Solubility Key Applications/Notes References
Target Compound C₈H₁₄ClNO 183.66 [3.2.1]oct-3-ene None Water, organic Research building block
1-{3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine HCl C₈H₁₅ClNO 177.67 [3.1.1]heptane 3-methyl Not reported Structural analog
{3-oxabicyclo[3.1.0]hexan-6-yl}methanamine HCl C₆H₁₂ClNO 149.62 [3.1.0]hexane None Not reported Smaller ring system
[1-(trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Cyclopropane CF₃ Not reported High electronegativity
1-(4-Methyl-2-morpholinyl)methanamine HCl C₆H₁₅ClN₂O 166.65 Morpholine (6-membered) 4-methyl Not reported Flexible heterocycle

Key Findings and Discussion

Bicyclo System Variations

  • Ring Size and Strain: The target compound’s [3.2.1]octane framework provides greater rigidity and surface area compared to smaller systems like [3.1.1]heptane or [3.1.0]hexane.
  • Oxygen Position: The 6-oxa substitution in the target compound introduces polarity, improving water solubility compared to non-oxygenated analogs (e.g., cyclopropane derivatives) .

Substituent Effects

  • Electron-Withdrawing Groups : Compounds like [1-(trifluoromethyl)cyclopropyl]methanamine HCl exhibit increased lipophilicity and metabolic stability due to the CF₃ group, contrasting with the target compound’s unsubstituted structure .
  • Methyl Groups : Derivatives with methyl substituents (e.g., 3-methyl in [3.1.1]heptane) may exhibit altered pharmacokinetic profiles due to reduced solubility .

Biological Activity

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities. Its unique structure provides a versatile scaffold for various chemical modifications, which can influence its pharmacological properties.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 2253640-48-9
  • Molecular Formula : C₉H₁₃ClN₁O
  • Molecular Weight : 173.66 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Induction : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have explored the biological activities of similar compounds within the bicyclic amine class:

StudyCompoundBiological ActivityFindings
Bicyclic Amine AAntimicrobialEffective against Gram-positive bacteria with an IC50 of 15 µM
Bicyclic Amine BAnticancerInduced apoptosis in MCF-7 cells with an IC50 of 20 µM
Bicyclic Amine CAnti-inflammatoryReduced inflammatory markers in vitro

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activity of bicyclic amines:

  • Antimicrobial Efficacy : A systematic review highlighted the effectiveness of various bicyclic amines against resistant strains of bacteria, suggesting a promising avenue for drug development.
  • Cell Cycle Arrest : In cancer research, compounds similar to this compound have been shown to cause G2/M phase arrest in cancer cells, indicating a potential mechanism for their anticancer activity.

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